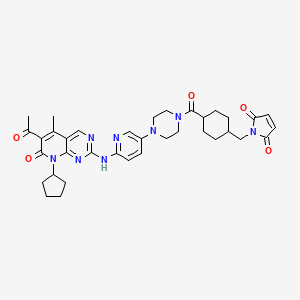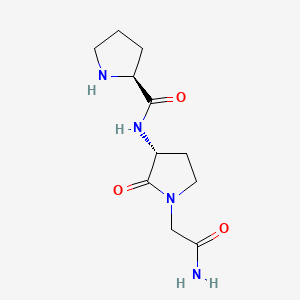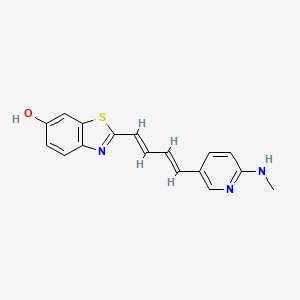
Pentylone
Descripción general
Descripción
- Pentylone, también conocido como β-Keto-Metil benzo dioxolyl pentanamina, es un estimulante que se desarrolló en la década de 1960.
- Pertenece a la clase de catinonas sustituidas, que son derivados de la fenetilamina.
- This compound se ha detectado en productos vendidos bajo varios nombres, incluidos "NRG-1" y "NRG-3", a menudo en combinación con otros derivados de catinona .
Aplicaciones Científicas De Investigación
- Las aplicaciones de Pentylone abarcan varios campos:
Química: Sirve como un valioso compuesto de investigación para estudiar las catinonas sustituidas.
Biología: Los investigadores exploran sus efectos sobre los sistemas de neurotransmisores y los procesos celulares.
Medicina: Aunque no está aprobado para uso médico, las propiedades farmacológicas de this compound son de interés.
Mecanismo De Acción
- Pentylone actúa como un inhibidor de la recaptación de serotonina-norepinefrina-dopamina (SNDRI) y un agente liberador de serotonina.
- Afecta los niveles de neurotransmisores al bloquear su recaptación y promover su liberación.
- Los objetivos moleculares exactos y las vías involucradas requieren una mayor investigación.
Análisis Bioquímico
Biochemical Properties
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it interacts with the transporters of these neurotransmitters, blocking their reuptake into the neuron and thus increasing their concentration in the synaptic cleft .
Cellular Effects
The increased concentration of these neurotransmitters in the synaptic cleft due to the action of this compound can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on the postsynaptic neuron, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that its effects would be relatively short-lived, as the neurotransmitters it affects are typically rapidly metabolized and their transporters recycled .
Dosage Effects in Animal Models
Like other stimulants, it is likely that its effects would be dose-dependent, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Given its structure and mechanism of action, it is likely that it would be metabolized by enzymes in the liver, potentially leading to a variety of metabolites .
Transport and Distribution
Given its lipophilic nature, it is likely that it would be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in areas of the cell where the transporters it affects are located, such as the presynaptic neuron .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para pentylone no están ampliamente documentados.
- es probable que se sintetice a través de reacciones químicas que involucran compuestos precursores.
- Los investigadores han identificado this compound como un metabolito de la N,N-dimetilthis compound .
Análisis De Reacciones Químicas
- Pentylone puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar debido a los datos limitados disponibles.
- Los productos principales formados a partir de estas reacciones no están bien documentados.
Comparación Con Compuestos Similares
- Pentylone comparte similitudes con otras catinonas, como α-PVP, dithis compound y N-etilthis compound.
- Su singularidad radica en su estructura química específica y sus efectos farmacológicos.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLULIEUUXXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014183 | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698963-77-8 | |
| Record name | Pentylone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















